molecular formula C14H17BrN2 B1479619 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole CAS No. 2098108-42-8

4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole

Cat. No.: B1479619
CAS No.: 2098108-42-8
M. Wt: 293.2 g/mol
InChI Key: GBTROYYXJVWTRV-UHFFFAOYSA-N
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Description

4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C14H17BrN2 and its molecular weight is 293.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(Bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole is a member of the pyrazole family, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of isobutyl hydrazine with appropriate carbonyl compounds followed by bromination. The general synthetic pathway can be summarized as follows:

  • Formation of the Pyrazole Ring : Reaction of isobutyl hydrazine with an appropriate α,β-unsaturated carbonyl compound.
  • Bromination : Introduction of the bromomethyl group via electrophilic substitution.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli20 µg/mL
This compoundStaphylococcus aureus15 µg/mL

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro tests indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating potential as an anti-inflammatory agent .

CompoundCytokine Inhibition (%)Concentration (µM)
This compoundTNF-α: 76%10 µM
This compoundIL-6: 85%10 µM

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to this compound have shown promising results against various cancer cell lines, including HepG2 and MCF7, with IC50 values indicating significant cytotoxicity .

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HepG20.715-FU: 0.5
MCF73.3Doxorubicin: 2

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A study reported that a series of pyrazole derivatives exhibited significant inhibition of LPS-induced inflammatory responses in macrophages, suggesting their potential use in treating inflammatory diseases .
  • Anticancer Evaluation : Another research focused on the anticancer activity of pyrazole derivatives showed that certain compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Scientific Research Applications

Anticancer Activity

4-(Bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole has shown promise as an anticancer agent. Pyrazole derivatives are known to inhibit various kinases involved in cancer progression. For instance, compounds structurally similar to this pyrazole have demonstrated significant inhibitory effects on CDK2 and CDK9, which are critical targets in cancer therapy .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundTarget KinaseIC50 (µM)Cell Line Tested
This compoundCDK20.36HeLa
Similar derivativeCDK91.8HCT116
Other derivativeB-Raf0.19A375

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented, with many compounds exhibiting significant inhibition of inflammatory cytokines. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX Inhibition (%)IC50 (µg/mL)
This compound7034.1
Similar derivative9031.4

Pharmacological Insights

The pharmacological profile of pyrazoles indicates a broad spectrum of activity beyond anticancer and anti-inflammatory effects. They have been reported to exhibit:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Analgesic Effects : Providing pain relief comparable to standard analgesics.
  • Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives against multiple cancer cell lines, demonstrating that modifications at the phenyl ring significantly enhanced anticancer activity .
  • Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory effects of pyrazole-based compounds, revealing that certain substitutions led to improved selectivity for COX-2 over COX-1, thereby minimizing gastrointestinal side effects commonly associated with traditional NSAIDs .

Properties

IUPAC Name

4-(bromomethyl)-1-(2-methylpropyl)-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c1-11(2)9-17-10-13(8-15)14(16-17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTROYYXJVWTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.